molecular formula C25H16N2O3 B8243901 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde

Cat. No. B8243901
M. Wt: 392.4 g/mol
InChI Key: TXLYDSYKOVELCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde is a useful research compound. Its molecular formula is C25H16N2O3 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Charge-Cumulated Hetarenes

The study by Schmidt and Hetzheim (1997) on (pyrimidin-2,4,6-triyl)-tris-hetarenium salts, derived from 2,4,6-trichloropyrimidine, offers insights into their unique properties. These compounds, stabilized with tetraphenylborate or iodide, exhibit charge-transfer complexes and demonstrate negative solvatochromism effects (Schmidt & Hetzheim, 1997).

Optical and Sensor Properties of Pyrimidine Derivatives

Muraoka, Obara, and Ogawa (2016) synthesized 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system, revealing their potential in optical applications. These molecules show distinct absorption and emission wavelengths, influenced by the donor effect of terminal aryl groups. Some derivatives exhibit strong fluorosolvatochromic properties and proton-sensibility, suggesting their use as polarity or proton sensors (Muraoka, Obara, & Ogawa, 2016).

Photolyase Enzymes and DNA Repair

Kim et al. (1994) characterized (6-4) photoproduct DNA photolyase, which targets pyrimidine photoproducts in DNA. This enzyme, crucial in DNA repair, operates with a peak action spectrum at 400 nm and facilitates the conversion of photoproducts to unmodified bases, possibly via an oxetane intermediate (Kim et al., 1994).

Applications in Agriculture and Horticulture

Grossmann (1990) discusses the use of plant growth retardants, including pyrimidine derivatives, in physiological research. These retardants, as inhibitors of specific cytochrome P-450 dependent monooxygenases, provide valuable insights into the regulation of terpenoid metabolism in plants, impacting cell division and senescence (Grossmann, 1990).

Applications in Organic Electronics

Yin et al. (2016) synthesized pyrimidine-containing star-shaped compounds, demonstrating their use in organic electronics. These compounds, with intramolecular and intermolecular hydrogen bonds, exhibited high electron mobility and potential for use in organic light-emitting devices (Yin et al., 2016).

properties

IUPAC Name

4-[2,6-bis(4-formylphenyl)pyrimidin-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O3/c28-14-17-1-7-20(8-2-17)23-13-24(21-9-3-18(15-29)4-10-21)27-25(26-23)22-11-5-19(16-30)6-12-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLYDSYKOVELCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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